FMRFamide (Phenylalanine-Methionine-Arginine-Phenylalanine-amide) is a tetrapeptide, first isolated from the ganglia of the clam Macrocallista nimbosa. It is the namesake and founding member of the FMRFamide-related peptides (FaRPs) family, a diverse group of neuropeptides widely distributed across invertebrates and found in some vertebrates . FaRPs share a common C-terminal RFamide sequence and exhibit a remarkable degree of structural conservation across species . These peptides exert a wide range of physiological effects, acting as neurotransmitters, neuromodulators, or hormones, and play crucial roles in regulating various physiological processes.
Synthesis Analysis
While the initial isolation of FMRFamide was from natural sources, its widespread use in research necessitates efficient synthetic methods. Solid-phase peptide synthesis (SPPS) is commonly employed for FMRFamide and its analogs. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support . The process involves cycles of deprotection, coupling, and washing steps, ultimately leading to the desired peptide sequence.
Mechanism of Action
FMRFamide exerts its effects by binding to specific receptors, primarily G protein-coupled receptors (GPCRs). Upon binding, these receptors initiate intracellular signaling cascades, leading to diverse downstream effects . FMRFamide can also act on ligand-gated ion channels, leading to direct modulation of neuronal excitability. The specific signaling pathways and downstream effects vary depending on the cell type, receptor subtype, and species under investigation.
Applications
Neurophysiological Research: FMRFamide's ability to modulate neuronal activity has led to its use in dissecting neuronal circuits, studying synaptic plasticity, and understanding the mechanisms underlying behaviors such as feeding, locomotion, and reproduction in various animal models .
Cardiovascular Research: FMRFamide has been implicated in regulating cardiac function in various invertebrates, making it a valuable tool for understanding the evolution of cardiac control mechanisms and potentially for developing novel therapeutic strategies for cardiovascular diseases .
Developmental Biology: The expression of FMRFamide and its related peptides during embryonic development has provided insights into the role of these neuropeptides in nervous system development, cell differentiation, and organogenesis .
Related Compounds
FLRFamide (Phe-Leu-Arg-Phe-amide)
Compound Description: FLRFamide is a tetrapeptide structurally similar to FMRFamide, with a leucine residue replacing the methionine residue in the second position. It is often found co-localized with FMRFamide in various organisms and exhibits similar but often weaker biological activities. []
Relevance: This close structural similarity to FMRFamide suggests that both peptides may interact with the same or closely related receptors, albeit with potentially different affinities. For instance, both peptides reduce the macroscopic voltage-sensitive calcium current of neuron P1 in Helisoma trivolvis, although FMRFamide appears to be more potent. []
GDPFLRFamide (Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide)
Compound Description: GDPFLRFamide is a heptapeptide belonging to the FMRFamide-related peptide (FaRP) family. While sharing the C-terminal FLRFamide sequence with FMRFamide, it has a distinct N-terminal extension (Gly-Asp-Pro). This structural difference contributes to its distinct pharmacological profile compared to FMRFamide. [, ]
Relevance: Although sharing a similar C-terminal sequence with FMRFamide, GDPFLRFamide demonstrates weaker effects on some physiological processes. For example, it exhibits a significantly weaker effect on reducing the calcium current in neuron P1 of Helisoma trivolvis compared to FMRFamide. []
Compound Description: DPKQDFMRFamide is an insect neuropeptide belonging to the FMRFamide family. It shares the C-terminal FMRFamide sequence but has a longer N-terminal extension compared to the tetrapeptide FMRFamide. This decapeptide is known to induce muscle contractions in Drosophila, acting via a G-protein coupled FMRFamide receptor in muscle cells. [, ]
Relevance: This peptide highlights the functional diversity within the FMRFamide family, exhibiting distinct biological activities and potentially utilizing different signaling pathways. Unlike FMRFamide's inhibitory action on some neurons, DPKQDFMRFamide induces muscle contractions in Drosophila through a mechanism independent of cAMP, cGMP, IP3, PLC, CaMKII, or arachidonic acid. []
EFLRIamide (Glu-Phe-Leu-Arg-Ile-amide) and pQFYRIamide (pyroGlu-Gln-Phe-Tyr-Arg-Ile-amide)
Compound Description: EFLRIamide and pQFYRIamide are two pentapeptides encoded by the FMRFamide gene in Lymnaea stagnalis. They are structurally distinct from FMRFamide but share the C-terminal "RIamide" motif. Despite being encoded on the same gene, they display different physiological effects compared to FMRFamide. []
Relevance: These peptides, although encoded on the same gene as FMRFamide, emphasize the diversity of biological functions arising from a single gene product through differential processing. They do not appear to significantly affect inositol phosphate production in Lymnaea stagnalis heart tissue, unlike FMRFamide, suggesting different signaling pathways and physiological roles. []
SEQPDVDDYLRDVVLQSEEPLY ("SEEPLY")
Compound Description: SEEPLY is a unique neuropeptide co-encoded with FMRFamide on the same gene in Lymnaea stagnalis. It has a distinct structure compared to FMRFamide and other related peptides. This peptide has been shown to modulate the effects of FMRFamide on calcium channel activity in Lymnaea heart cells, suggesting a complex interplay between these co-released peptides. [, , ]
Relevance: SEEPLY, despite lacking structural similarity to FMRFamide, exemplifies the potential for co-regulation and fine-tuning of biological processes by peptides encoded on the same gene. It modulates the effects of FMRFamide on calcium channel activity in Lymnaea, preventing the loss of response to repeated FMRFamide application and regulating channel activity within a defined range. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FMF-02-063-1 inhibits p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CA-p110-δ under serum starved conditions. FMF-02-063-1 does not inhibit p308 AKT and p473 AKT signaling in isogenic HMEC cell lines where PI3K signaling is driven exclusively by CAp110-α or CA-p110-β.
FMF-03-145-1 shows doese dependent inhibition of pAurora A (Aurora A substrate) and pH3 S10 (Aurora B substrate) in HCT116 cells. FMF-03-145-1 effects on the cell cycle are consistent with selective on-target inhibition.
FMK-9a is a covalent ATG4B (Autophagin-1) inhibitor. ATG4B or autophagin-1 is a cysteine protease that cleaves ATG8 family proteins. ATG4B plays essential roles in the autophagosome formation and the autophagy pathway.